ethyl 6-(4-chlorophenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-(4-chlorophenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a chlorophenyl group, a propyl chain, and a carboxylate ester functional group, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(4-chlorophenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The propyl chain and chlorophenyl group are then introduced through subsequent reactions, such as Friedel-Crafts alkylation and halogenation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(4-chlorophenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles or derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Ethyl 6-(4-chlorophenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It has shown promise in the treatment of various conditions, including inflammation, pain, and cancer. Its ability to modulate biological pathways makes it a candidate for the development of new drugs.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications, from material science to environmental chemistry.
Mechanism of Action
The mechanism by which ethyl 6-(4-chlorophenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact mechanism of action can vary based on the specific application and target.
Comparison with Similar Compounds
Ethyl 6-(3-chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-3-cyclohexene-1-carboxylate: Similar structure but with different substituents.
Ethyl 6-(4-chlorophenyl)-4-oxo-3-ethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar core structure but with an ethyl group instead of a propyl group.
Uniqueness: Ethyl 6-(4-chlorophenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate stands out due to its specific combination of functional groups and substituents, which confer unique chemical and biological properties. Its ability to interact with a wide range of biological targets and its versatility in chemical synthesis make it a valuable compound in both research and industry.
Properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)-4-oxo-3-propyl-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-3-5-15-18-16(22-19(15)20(24)25-4-2)10-13(11-17(18)23)12-6-8-14(21)9-7-12/h6-9,13,22H,3-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYOCNKMNGBJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)Cl)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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